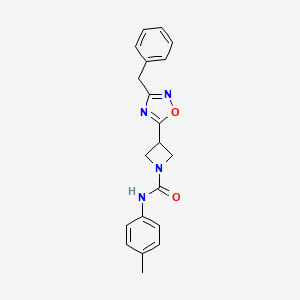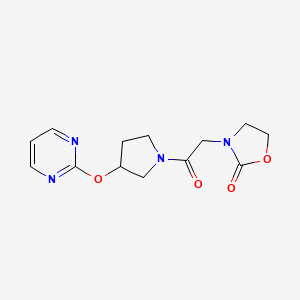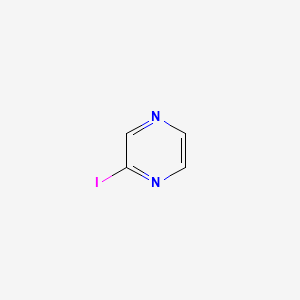![molecular formula C16H17N5O2 B2397734 2-(4-isopentyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetonitrile CAS No. 1357820-76-8](/img/structure/B2397734.png)
2-(4-isopentyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a triazole ring, which is a type of heterocycle. Triazoles are known for their broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Molecular Structure Analysis
The compound likely contains a triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms . The exact structure would need to be confirmed through techniques such as X-ray diffraction .Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific functional groups present. Triazoles are known to participate in a variety of chemical reactions .Scientific Research Applications
Energetic Materials
2-(4-isopentyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetonitrile: and related [1,2,4]triazolo [4,3-b] [1,2,4,5]tetrazine-based compounds have been investigated as energetic materials. These materials exhibit promising properties for use in explosives and propellants. For instance:
- Compound 5 demonstrates excellent insensitivity to external stimuli (IS = 43 J) and a calculated detonation velocity (Dv) comparable to the secondary-explosive benchmark CL-20 .
- Azo compound 10 boasts remarkable density, thermal stability (Td = 305 °C), and superior detonation performance (Dv = 9200 m s⁻¹) compared to existing heat-resistant explosives .
- Compounds 14, 17, and 19 exhibit high sensitivity but also excellent detonation performance, making them attractive candidates for primary explosives .
Gene Transcription Regulation
While not directly related to energetic materials, there’s evidence that certain derivatives of this compound can regulate gene transcription. For example, thyroid hormone receptor β agonists based on similar structures have shown promise in treating non-alcoholic steatohepatitis (NASH) .
Inhibition of BRD4 Protein
Structural modifications of 4,5-dihydro-[1,2,4]triazolo[4,3-f] pteridine derivatives have been explored for their ability to inhibit the overexpression of BRD4 protein . These compounds may have implications in cancer research and epigenetic regulation .
PLK1 Inhibition
Derivatives of 4,5-dihydro-[1,2,4]triazolo[4,3-f]pteridine, inspired by the PLK1 inhibitor BI-2536, have been designed and synthesized. These compounds could play a role in cancer therapy and cell cycle control .
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit the bromodomain-containing protein 4 (brd4), a key epigenetic regulator in cancer . BRD4 is the most important functional protein in the bromodomain and superterminal family protein (BET) family, which contains two bromodomains and one superterminal domain .
Mode of Action
Similar compounds have been shown to regulate cell proliferation and apoptosis by recruiting positive transcription elongation factor (ptefb) to activate c-myc, c-jun, etc, therefore playing an important role in the occurrence and development of tumors and the infiltration and migration processes of tumor cells .
Biochemical Pathways
Similar compounds have been shown to affect the pathways involving c-myc and c-jun .
Pharmacokinetics
Similar compounds have been shown to have excellent thermal stability .
Result of Action
Similar compounds have been shown to have excellent calculated detonation performance .
Action Environment
Similar compounds have been shown to exhibit excellent insensitivity toward external stimuli .
properties
IUPAC Name |
2-[4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-11(2)7-9-19-14(22)12-5-3-4-6-13(12)21-15(19)18-20(10-8-17)16(21)23/h3-6,11H,7,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDGRMAVRJIMSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-isopentyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-6-[(3-methylphenyl)methylsulfanyl]-1H-pyrimidin-2-one](/img/structure/B2397654.png)




![4-fluoro-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2397663.png)




![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2397669.png)

